1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation for Antidepressant Agents
A study by Zagórska et al. (2016) synthesized and evaluated a series of derivatives for their serotonin receptor affinity and phosphodiesterase inhibitor activity. The research identified compounds with potent ligand activities for serotonin receptors (5-HT1A/5-HT7) and weak inhibitory potencies for phosphodiesterases PDE4B and PDE10A. Preliminary pharmacological in vivo studies suggested potential antidepressant and anxiolytic effects, particularly highlighting the compound's stronger antianxiety effects compared to diazepam, a reference anxiolytic drug (Zagórska et al., 2016).
Receptor Affinity and Molecular Modeling Studies
Further research by the same group (Zagórska et al., 2015) explored structure-activity relationships and molecular modeling of novel arylpiperazinylalkyl purine derivatives. This study aimed to evaluate their affinity for serotoninergic and dopaminergic receptors, identifying several potent ligands with promising pharmacological profiles for the treatment of affective disorders (Zagórska et al., 2015).
Metabolic Stability and Cell Permeability
Zagórska et al. (2018) also conducted a study on the metabolic stability and cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives, aiming to discover a new class of psychotropic agents. This research highlighted the drug-likeness properties and metabolic stability of selected compounds, suggesting their potential for antidepressant and anxiolytic applications (Zagórska et al., 2018).
Purine Alkaloids and Biological Activity
Qi et al. (2008) identified new purine alkaloids from the South China Sea gorgonian Subergorgia suberosa, contributing to the understanding of purine derivatives' biological activities. Although this study focuses on different purine structures, it underscores the broad interest in purine compounds for their potential biological and therapeutic activities (Qi et al., 2008).
Properties
IUPAC Name |
2,4,7-trimethyl-6-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-12-24-15-16(21(2)19(26)22(3)17(15)25)20-18(24)23(13)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZFHVHNMLAQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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